5-(Trifluoromethoxy)isatoic anhydride

Catalog No.
S15814289
CAS No.
M.F
C9H4F3NO4
M. Wt
247.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethoxy)isatoic anhydride

Product Name

5-(Trifluoromethoxy)isatoic anhydride

IUPAC Name

6-(trifluoromethoxy)-1H-3,1-benzoxazine-2,4-dione

Molecular Formula

C9H4F3NO4

Molecular Weight

247.13 g/mol

InChI

InChI=1S/C9H4F3NO4/c10-9(11,12)17-4-1-2-6-5(3-4)7(14)16-8(15)13-6/h1-3H,(H,13,15)

InChI Key

WOMKETYGRLXPGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)OC(=O)N2

5-(Trifluoromethoxy)isatoic anhydride is a chemical compound characterized by its anhydride functional group and the presence of a trifluoromethoxy substituent. It is derived from isatoic anhydride, which is a cyclic anhydride formed from anthranilic acid. The trifluoromethoxy group enhances the compound's reactivity and lipophilicity, making it an interesting candidate for various chemical applications.

  • Substitution Reactions: The trifluoromethoxy group can undergo nucleophilic substitution, allowing for the introduction of other functional groups.
  • Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield the corresponding anthranilic acid derivative.
  • Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions depending on the reagents used.

Common reagents for these reactions include amines, thiols, and alcohols, often in the presence of bases like triethylamine or under acidic conditions for hydrolysis.

The biological activity of 5-(Trifluoromethoxy)isatoic anhydride has been explored in various studies. Compounds with similar structures have shown potential as inhibitors of specific enzymes and receptors. For instance, derivatives of isatoic anhydride have demonstrated cytotoxicity against cancer cell lines, suggesting that 5-(Trifluoromethoxy)isatoic anhydride may also possess anticancer properties . Its unique trifluoromethoxy group may enhance its binding affinity to biological targets.

The synthesis of 5-(Trifluoromethoxy)isatoic anhydride typically involves several steps:

  • Starting Material: The synthesis begins with anthranilic acid.
  • Formation of Isatoic Anhydride: Anthranilic acid is reacted with phosgene or triphosgene to form isatoic anhydride. This reaction is usually conducted in organic solvents such as dichloromethane or chloroform under controlled conditions .
  • Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through electrophilic aromatic substitution or via coupling reactions with trifluoromethylating agents.

The yield and purity of the final product are often enhanced through recrystallization or chromatography techniques .

5-(Trifluoromethoxy)isatoic anhydride has several potential applications:

  • Pharmaceuticals: Its derivatives may serve as precursors for drug development due to their biological activity.
  • Chemical Synthesis: It can be utilized as a reagent in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution reactions.
  • Material Science: The unique properties imparted by the trifluoromethoxy group may make it useful in developing advanced materials with specific characteristics.

Interaction studies involving 5-(Trifluoromethoxy)isatoic anhydride focus on its binding mechanisms with biological targets. Preliminary research indicates that compounds with similar structures can inhibit enzyme activity by forming covalent bonds with active site residues, effectively blocking substrate access. This suggests that 5-(Trifluoromethoxy)isatoic anhydride may exhibit similar mechanisms of action against specific enzymes or receptors .

Several compounds share structural similarities with 5-(Trifluoromethoxy)isatoic anhydride. Here are some notable examples:

Compound NameStructure FeatureUnique Aspect
Isatoic AnhydrideBasic structure without substitutionsCommonly used in organic synthesis
5-Bromoisatoic AnhydrideBromine substitutionEnhanced reactivity due to bromine
4-(Trifluoromethyl)anilineTrifluoromethyl group on aminePotential use in dye synthesis
5-(Fluoromethoxy)isatoic AnhydrideFluoromethoxy substitutionDifferent electronic properties compared to trifluoromethoxy

Each compound exhibits distinct properties and reactivity patterns due to variations in their substituents, highlighting the uniqueness of 5-(Trifluoromethoxy)isatoic anhydride within this class of compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

247.00924210 g/mol

Monoisotopic Mass

247.00924210 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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